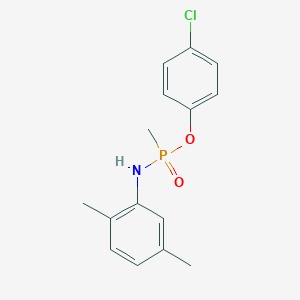![molecular formula C17H20N2O3S B5723607 isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate, also known as Compound A, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific enzyme called protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.
Wirkmechanismus
Isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate A acts as a competitive inhibitor of PRMT5 by binding to its active site. PRMT5 is responsible for the methylation of arginine residues on histones and other proteins, which is critical for the regulation of gene expression and other cellular processes. Inhibition of PRMT5 by this compound A leads to a decrease in the methylation of histones and other proteins, which affects gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to affect the expression of genes involved in various cellular processes, including DNA damage repair, RNA splicing, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate A is its potency and specificity for PRMT5, which makes it a valuable tool for studying the function of this enzyme in various cellular processes. However, one of the limitations of using this compound A is its low solubility in water, which can affect its bioavailability and make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate A in scientific research. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have potential therapeutic applications in cancer and other diseases. Another area of interest is the investigation of the role of PRMT5 in other cellular processes, such as DNA replication and repair, and the development of new tools to study these processes. Finally, the use of this compound A in combination with other drugs or therapies could lead to new treatment strategies for cancer and other diseases.
Synthesemethoden
The synthesis of isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate A involves several steps, including the reaction of 4-ethyl-5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate, followed by the reaction with 3-pyridinecarboxylic acid hydrazide and subsequent condensation with 2-amino-5-chloropyridine. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate A has been extensively used in scientific research to investigate the role of PRMT5 in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and enhance the sensitivity of cancer cells to chemotherapy. It has also been used to study the function of PRMT5 in embryonic stem cells, neuronal development, and viral replication.
Eigenschaften
IUPAC Name |
propan-2-yl 4-ethyl-5-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-13-11(4)23-16(14(13)17(21)22-10(2)3)19-15(20)12-7-6-8-18-9-12/h6-10H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTFPQBAJHEZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)

![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)


![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)